
AFG210 Biological Target Identification: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AFG210

Cat. No.: B15610824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AFG210 is a potent, multi-targeted kinase inhibitor that has garnered interest in the field of

oncology, particularly for its activity against key drivers of hematological malignancies. This

technical guide provides an in-depth overview of the biological target identification and

characterization of AFG210, summarizing key quantitative data, detailing relevant experimental

protocols, and visualizing associated signaling pathways and workflows.

Data Presentation: Kinase Inhibition Profile of
AFG210
AFG210 has been characterized as a multi-kinase inhibitor with potent activity against Abl

kinase and FMS-like tyrosine kinase 3 (FLT3). It also exhibits inhibitory effects against a panel

of other kinases, including members of the Raf, FGFR, RET, and VEGFR families.[1][2] The

available quantitative data on its inhibitory activity is summarized below.
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Target Kinase IC50 (nM) Notes

Abl 330

Primary target, relevant in

Chronic Myeloid Leukemia

(CML).[1][2]

FLT3 Not specified in sources

Characterized as a "type II"

inhibitor, relevant in Acute

Myeloid Leukemia (AML).

B-Raf Not Available

Mentioned as a target, but

specific IC50 not publicly

available.

C-Raf Not Available

Mentioned as a target, but

specific IC50 not publicly

available.

FGFR-1 Not Available

Mentioned as a target, but

specific IC50 not publicly

available.

RET Not Available

Mentioned as a target, but

specific IC50 not publicly

available.

VEGF Receptors Not Available

Mentioned as a target, but

specific IC50 not publicly

available.

Mechanism of Action
AFG210 is classified as a "type II" kinase inhibitor. This classification is based on its mode of

binding to the ATP-binding pocket of the kinase domain. Unlike "type I" inhibitors that bind to

the active conformation of the kinase, "type II" inhibitors bind to the inactive, "DFG-out"

conformation. This specific binding mode can offer a different spectrum of selectivity and a

distinct mechanism for inhibiting kinase activity.
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To understand the biological context of AFG210's activity, it is crucial to visualize the signaling

pathways it modulates and the experimental workflows used for its characterization.
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Caption: FLT3 Signaling Pathway and Inhibition by AFG210.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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